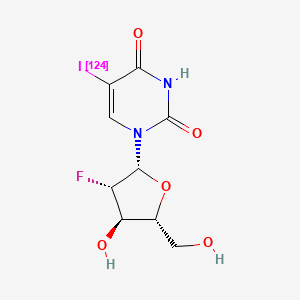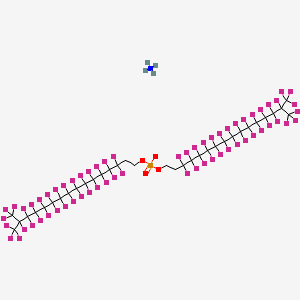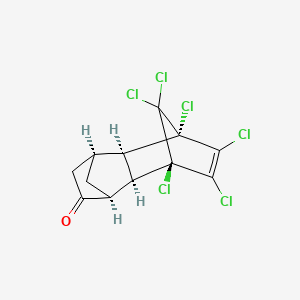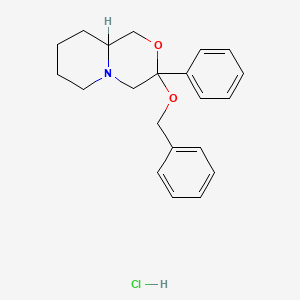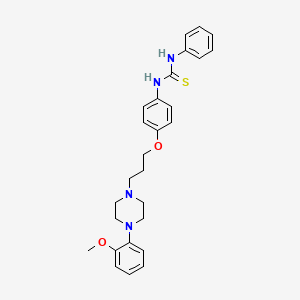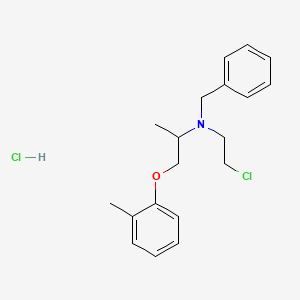
Benzylamine, N-(2-chloroethyl)-N-(2-methylphenoxy(1-methylethyl))-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzylamine, N-(2-chloroethyl)-N-(2-methylphenoxy(1-methylethyl))-, hydrochloride is a chemical compound that belongs to the class of organic compounds known as amines. This compound is characterized by the presence of a benzylamine group, a 2-chloroethyl group, and a 2-methylphenoxy group. It is commonly used in various chemical and pharmaceutical applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzylamine, N-(2-chloroethyl)-N-(2-methylphenoxy(1-methylethyl))-, hydrochloride typically involves the following steps:
Formation of the Benzylamine Intermediate: Benzylamine is synthesized by the reduction of benzyl cyanide using hydrogen gas in the presence of a catalyst such as palladium on carbon.
Introduction of the 2-Chloroethyl Group: The benzylamine intermediate is then reacted with 2-chloroethyl chloride in the presence of a base such as sodium hydroxide to introduce the 2-chloroethyl group.
Attachment of the 2-Methylphenoxy Group: The resulting compound is further reacted with 2-methylphenol in the presence of a dehydrating agent such as thionyl chloride to attach the 2-methylphenoxy group.
Formation of the Hydrochloride Salt: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors with precise control over reaction conditions such as temperature, pressure, and pH. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions in the presence of oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles such as amines, thiols, or alcohols, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, alcohols, polar aprotic solvents.
Major Products Formed
Oxidation: Oxides and hydroxylated derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted amine derivatives.
Scientific Research Applications
Benzylamine, N-(2-chloroethyl)-N-(2-methylphenoxy(1-methylethyl))-, hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in the development of pharmaceutical drugs, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of Benzylamine, N-(2-chloroethyl)-N-(2-methylphenoxy(1-methylethyl))-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to:
Bind to DNA: The 2-chloroethyl group can form covalent bonds with DNA, leading to DNA cross-linking and inhibition of DNA replication.
Inhibit Enzymes: The compound can inhibit the activity of certain enzymes involved in cell proliferation and survival, leading to cell death.
Induce Apoptosis: The compound can trigger apoptotic pathways, leading to programmed cell death in cancer cells.
Comparison with Similar Compounds
Benzylamine, N-(2-chloroethyl)-N-(2-methylphenoxy(1-methylethyl))-, hydrochloride can be compared with other similar compounds such as:
Benzylamine, N-(2-chloroethyl)-N-(2-methylphenoxy(1-methylethyl))-, sulfate: Similar structure but different counterion, which can affect solubility and stability.
Benzylamine, N-(2-chloroethyl)-N-(2-methylphenoxy(1-methylethyl))-, acetate: Similar structure but different counterion, which can influence reactivity and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
63991-12-8 |
|---|---|
Molecular Formula |
C19H25Cl2NO |
Molecular Weight |
354.3 g/mol |
IUPAC Name |
N-benzyl-N-(2-chloroethyl)-1-(2-methylphenoxy)propan-2-amine;hydrochloride |
InChI |
InChI=1S/C19H24ClNO.ClH/c1-16-8-6-7-11-19(16)22-15-17(2)21(13-12-20)14-18-9-4-3-5-10-18;/h3-11,17H,12-15H2,1-2H3;1H |
InChI Key |
NRLNJYGDVXFQFY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1OCC(C)N(CCCl)CC2=CC=CC=C2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




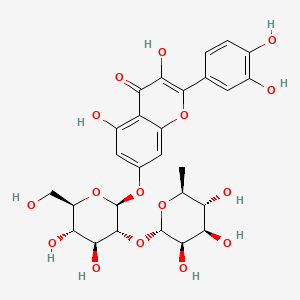
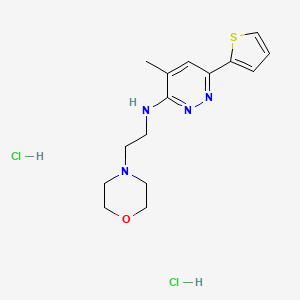
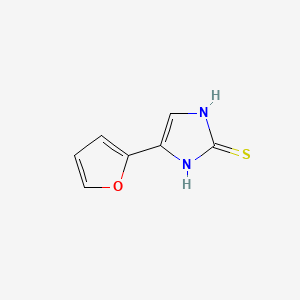
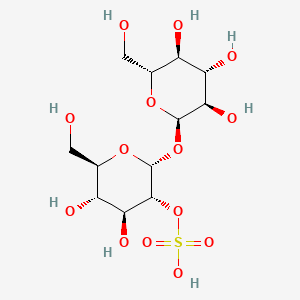
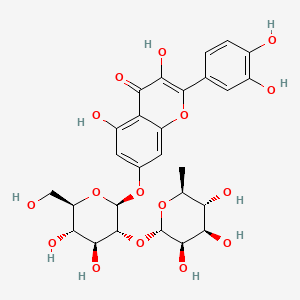
![1-[2-[5-(3,4-dimethoxyphenyl)tetrazol-2-yl]ethyl]piperidine;phosphoric acid](/img/structure/B12739559.png)
